molecular formula C14H10ClNO B2370732 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one CAS No. 723-86-4

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

Cat. No.: B2370732
CAS No.: 723-86-4
M. Wt: 243.69
InChI Key: YVGYCHJINBDOEE-UHFFFAOYSA-N
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Description

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is a chemical compound with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol . This compound is part of the dibenzoazepine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves the chlorination of dibenzo[b,e]azepin-6-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 11th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted dibenzoazepines .

Scientific Research Applications

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
  • 3-Chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one

Comparison: Compared to these similar compounds, 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGYCHJINBDOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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